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DL-2-Indanylglycine

Cat. No.: B1579093
M. Wt: 191.3
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Glycine (B1666218) Derivatives in Contemporary Organic Synthesis

Glycine, the simplest proteinogenic amino acid, and its derivatives are fundamental building blocks in organic synthesis. Their utility stems from the presence of both an amine and a carboxylic acid group, allowing for a wide range of chemical modifications. These derivatives are crucial intermediates in the synthesis of more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds. ontosight.ai

In modern organic synthesis, glycine derivatives are employed in a variety of reactions. For instance, they can undergo catalytic oxidative C-H cyanation to produce α-cyano glycine derivatives, which are valuable intermediates. rsc.org Visible-light-driven direct α-C(sp3)–H bond functionalization has also emerged as a powerful tool for modifying glycine derivatives, offering advantages in atom economy and reaction simplicity. researchgate.net Furthermore, glycine itself can act as an efficient catalyst in aqueous media for the synthesis of complex structures like tetra-substituted imidazoles. samipubco.com The versatility of glycine derivatives makes them indispensable in the development of novel synthetic methodologies and the construction of intricate molecular architectures. organic-chemistry.org

Significance of Indane Moieties in Chiral Chemical Systems

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a prevalent structural motif in numerous natural products and pharmaceutical agents. rsc.orgajrconline.org Its rigid conformation makes it a valuable component in the design of chiral ligands and auxiliaries for asymmetric synthesis. rsc.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org

The indane moiety's significance in chiral systems is highlighted by its use in various catalytic processes. For example, chiral thioureas incorporating an aminoindanol (B8576300) moiety have been shown to be effective organocatalysts, with the indane structure playing a crucial role in the catalyst's assembly and, consequently, its catalytic efficiency. mdpi.comacs.org The stereochemical rigidity and defined spatial orientation of the indane framework can effectively bias the approach of reactants, leading to high levels of enantioselectivity in chemical transformations. This has led to the development of enantioselective syntheses of indanes themselves through methods like asymmetric conjugate additions and metal-catalyzed reactions. rsc.org

Overview of Key Research Domains Pertaining to DL-2-Indanylglycine

This compound, as a specific glycine derivative incorporating an indane structure, finds applications in several key research areas. Its primary use is as a synthetic building block and a research compound for studying neurological disorders. lookchem.com

A significant area of research involving this compound is in the field of peptide and peptidomimetic chemistry. It has been used in the synthesis of cyclic hexapeptide analogs to investigate the role of aromatic residues in the antimicrobial activity of these peptides. nih.gov Specifically, it has been substituted for tryptophan residues to probe the interactions with bacterial lipopolysaccharides. nih.gov

Furthermore, this compound and its derivatives are utilized in enzymatic and chemoenzymatic synthesis. For example, whole-cell systems containing N-succinyl-amino acid racemase and L-succinylase have been successfully employed for the production of L-2-indanylglycine with high conversion and enantiomeric excess. frontiersin.org This highlights its importance in biocatalytic processes for generating enantiopure amino acids. The N-succinylated form of this compound is a key substrate in these enzymatic resolutions. google.com

The compound has also been incorporated into more complex molecular frameworks through multicomponent reactions, such as the Ugi reaction, to create peptidomimetics. beilstein-journals.orgbeilstein-journals.org These studies showcase the utility of this compound in generating structurally diverse molecules with potential biological activities.

PropertyValue
IUPAC Name 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Molecular Formula C11H13NO2
Synonyms DL-2-(1H-Inden-2-yl)glycine
Research ApplicationDescription
Peptidomimetic Synthesis Incorporated into cyclic peptides to study structure-activity relationships, particularly antimicrobial properties. nih.gov
Enzymatic Synthesis Used as a substrate in enzymatic reactions to produce enantiomerically pure L-2-indanylglycine. frontiersin.org
Multicomponent Reactions Employed in Ugi reactions to construct complex peptidomimetic structures. beilstein-journals.orgbeilstein-journals.orgrsc.org
Neurological Research Utilized as a research compound to investigate neurological disorders. lookchem.com

Properties

Molecular Weight

191.3

Origin of Product

United States

Sophisticated Synthetic Methodologies for Indanylglycine Stereoisomers

Chemoenzymatic and Biocatalytic Pathways for Enantiopure 2-Indanylglycine Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Chemoenzymatic methods, particularly those employing dynamic kinetic resolution, have proven highly effective for producing enantiopure α-amino acids like 2-indanylglycine.

Application of N-Succinyl-Amino Acid Racemases and Aminoacylases in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic starting material completely into a single, desired enantiomer. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective, irreversible reaction. In the context of amino acid synthesis, this often involves the coupling of a racemase with a stereospecific acylase or hydrolase. researchgate.netcore.ac.uknih.gov

The "Amidohydrolase Process" is an industrial methodology that utilizes an N-succinyl-amino acid racemase (NSAR) coupled with an enantioselective hydrolase to transform a racemic mixture of N-acylated amino acids into an enantiopure product. researchgate.netnih.gov The NSAR, a member of the enolase superfamily, facilitates the continuous racemization of the N-acylated substrate. nih.govnih.gov This ensures that the substrate pool for the stereoselective enzyme is constantly replenished, allowing for a theoretical yield of 100% of the desired enantiomer. researchgate.netnih.gov The acylase, which is specific for either the L- or D-enantiomer, then selectively hydrolyzes one of the N-acyl-amino acid enantiomers to the free amino acid, leaving the unreacted, acylated enantiomer behind. nih.govtaylorandfrancis.com

This bienzymatic DKR system, using an NSAR with a stereospecific acylase, has been successfully applied to produce various enantiopure L- or D-α-amino acids from inexpensive N-acetyl-α-amino acids. researchgate.net For instance, research has demonstrated the utility of an N-succinyl-amino acid racemase from Geobacillus kaustophilus in this process. frontiersin.org This enzyme is part of a novel pathway that can irreversibly convert D- to L-amino acids. nih.gov

Whole-Cell Systems in Stereoselective Indanylglycine Synthesis

Whole-cell biocatalysis presents a practical and efficient strategy for conducting enzymatic reactions, avoiding the often costly and time-intensive processes of enzyme purification and immobilization. creative-enzymes.comtaylorfrancis.com Using microorganisms as whole-cell biocatalysts means the enzyme operates within its natural cellular environment, which can enhance its stability and activity. creative-enzymes.com This approach simplifies downstream processing and allows for the reuse of the biocatalyst. creative-enzymes.comnih.gov

The production of enantiopure L-2-indanylglycine has been successfully achieved using a whole-cell system. researchgate.netfrontiersin.org Specifically, Escherichia coli cells were engineered to co-express both an N-succinyl-amino acid racemase (NSAR) and an L-succinylase from Geobacillus kaustophilus. researchgate.netfrontiersin.org This whole-cell biocatalyst was applied to the dynamic kinetic resolution of N-succinyl-DL-2-indanylglycine. The system demonstrated high efficiency, achieving over 98% conversion to L-2-indanylglycine with an enantiomeric excess (e.e.) greater than 99.9%. researchgate.netfrontiersin.org

Table 1: Performance of Whole-Cell System in L-Amino Acid Synthesis

Product Conversion (%) Enantiomeric Excess (e.e.) (%) Biocatalyst System
L-2-Indanylglycine >98 >99.9 Whole cells with NSAR and L-succinylase from G. kaustophilus researchgate.netfrontiersin.org
L-4-Bromophenylalanine >98 >99.9 Whole cells with NSAR and L-succinylase from G. kaustophilus researchgate.netfrontiersin.org
L-3-Fluorophenylalanine >98 >99.9 Whole cells with NSAR and L-succinylase from G. kaustophilus researchgate.netfrontiersin.org

Classical and Novel Chemical Strategies for Indanylglycine Synthesis

Alongside biocatalytic methods, various chemical strategies have been developed for the construction of the indanylglycine scaffold, often focusing on achieving high stereocontrol.

Tandem Michael Reactions for Indanylglycine Scaffold Construction

Tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly atom-economical and powerful tools in complex molecule synthesis. thieme-connect.com A notable strategy for building the indane ring system involves a tandem Michael-Michael reaction. thieme-connect.comthieme-connect.com This approach has been used to construct 1,2,3-trisubstituted indanes with high regio- and diastereoselectivity. thieme-connect.comresearchgate.net

The process is initiated by the intermolecular Michael addition of an ester enolate of a glycine (B1666218) derivative to an o-divinylbenzene substrate. thieme-connect.com This is followed by a spontaneous intramolecular Michael cyclization, which forms the indane ring and establishes the complex side chain, leading to 2-(1-indanyl)glycine derivatives. thieme-connect.comthieme-connect.comamanote.com The stereoselectivity of this tandem process allows for the controlled synthesis of these conformationally restricted amino acids. thieme-connect.comucm.es

Multicomponent Reaction Approaches Incorporating Indanylglycine Precursors

Multicomponent reactions (MCRs) are convergent, one-pot transformations where three or more reactants combine to form a single, complex product, incorporating most or all of the atoms from the starting materials. rsc.orgbeilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), are particularly valuable for generating libraries of peptides and heterocyclic compounds. rsc.orgacs.orgbeilstein-journals.org

N-protected indanylglycine has been utilized as a key building block in such reactions. For example, N-Boc-D-indanylglycine can serve as the carboxylic acid component in Ugi reactions. beilstein-journals.orgacs.org In one application, it was reacted with an aldehyde, an isocyanide, and an α-amino acid ester to produce linear tripeptide precursors. rsc.org These intermediates can then undergo further transformations, such as deprotection and cyclization, to yield complex structures like diketopiperazines, which are valuable peptidomimetics. beilstein-journals.orgacs.org This approach demonstrates the utility of indanylglycine in rapidly building molecular complexity through MCRs. rsc.orgbeilstein-journals.org

Stereoselective Formation of Indanylglycine Derivatives

Achieving stereocontrol is a central challenge in the synthesis of complex molecules like indanylglycine derivatives. The tandem Michael-Michael reaction sequence is a prime example of a highly stereoselective method for this purpose. thieme-connect.comthieme-connect.com The reaction between glycine-derived enolates and o-divinylbenzenes affords indanylglycine derivatives with excellent regio- and diastereoselectivity. thieme-connect.comresearchgate.netthieme-connect.com This method provides a direct route to 1,2,3-trisubstituted indane rings, which are important scaffolds in medicinal chemistry. thieme-connect.com The inherent stereocontrol of the tandem cyclization allows for the precise construction of multiple stereocenters in a single, efficient operation. thieme-connect.comthieme-connect.com

Table 2: Chemical Compounds Mentioned

Compound Name
DL-2-Indanylglycine
L-2-Indanylglycine
N-Succinyl-DL-2-indanylglycine
N-Acetyl-DL-allylglycine
D-Allylglycine
L-4-Bromophenylalanine
L-3-Fluorophenylalanine
L-2-Naphthylalanine
L-6-Heptenylglycine
N-Acetyl-L-homophenylalanine
L-Methionine-(S)-sulfoxide
N-Acetylmethionine
Ethyl nitroacetate
N-Boc-D-indanylglycine
Phenylalanine
D-Methionine
D-Aminobutyric acid
N-Acetyl-D-methionine
N-Acetyl-D-phenylalanine
N-Acetyl-D,L-Tryptophan
L-Carnosine
Nicotinamide
Acrylamide
Cyanopyridine
Cis-3-Hydroxypipecolic acid
L-Pipecolic acid
Penicillin G
G-7-Aminodeacetoxycephalosporanic acid
L-Lysine
L-Proline amide
L-Tryptophan
Epelsiban
o-Divinylbenzenes

Derivatization Strategies for Indanylglycine Analogues

The synthetic utility of this compound is significantly expanded through various derivatization strategies. These methodologies are essential for incorporating this non-canonical amino acid into larger molecules, such as peptidomimetics, and for systematically modifying its structure to probe biological activity. Key strategies involve the controlled protection of its reactive functional groups and the subsequent interconversion of these groups to create a diverse range of analogues.

Introduction of Protecting Groups (e.g., Fmoc) for Controlled Reactivity

In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the selective and temporary blocking of reactive functional groups is paramount. iris-biotech.de This prevents unwanted side reactions during peptide chain elongation. iris-biotech.de For the α-amino group of amino acids like this compound, the 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used temporary protecting groups. iris-biotech.deethz.ch The Fmoc group is stable under the conditions required for peptide bond formation but can be readily cleaved by treatment with a secondary amine base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.denih.gov

The introduction of the Fmoc group onto the nitrogen atom of this compound transforms it into a valuable building block for Fmoc-based SPPS. nih.gov The process, known as Fmoc-protection or Fmocylation, generally involves the reaction of the amino acid with an activated Fmoc reagent.

Synthetic Methods for Fmoc Protection:

Standard procedures for N-Fmoc protection often involve reacting the amino acid with an activated Fmoc derivative under basic aqueous conditions. However, challenges such as the formation of gels or poor solubility can necessitate alternative, anhydrous methods. google.com A patented method highlights a process where the amine component is first treated with a silylating agent under anhydrous conditions, followed by the addition of an activated Fmoc-reagent to yield the pure Fmoc-protected amine. google.com This approach avoids the complications associated with aqueous media. google.com

Below is a table summarizing common reagents and conditions for the Fmoc-protection of amino acids, which are applicable to this compound.

Method Fmoc Reagent Reaction Conditions Key Advantages/Notes
Schotten-Baumann Fmoc-Cl or Fmoc-OSuAqueous sodium bicarbonate or carbonate solutionStandard, widely used method.
Anhydrous Silylation Activated Fmoc-reagent1. Silylating agent (e.g., MTSFA) in CH₂Cl₂, reflux.2. Addition of Fmoc reagent.Avoids aqueous conditions, preventing gel formation and improving handling for certain amino acids. google.com

MTSFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide

The resulting Fmoc-DL-2-indanylglycine is a stable, crystalline solid that can be readily activated and coupled to a growing peptide chain on a solid support. nih.govnih.gov The use of such a protected, conformationally restricted amino acid is a known strategy for developing potent and selective analogues of biologically active peptides. nih.gov

Functional Group Interconversions on the Indanylglycine Skeleton

Functional group interconversion (FGI) is a core strategy in organic synthesis that involves the conversion of one functional group into another. youtube.comimperial.ac.uk This allows for the synthesis of target molecules that may not be directly accessible from available starting materials. imperial.ac.uk On the this compound skeleton, the primary sites for FGI are the carboxylic acid and the α-amino group (once appropriately protected). These transformations enable the creation of diverse analogues with modified properties.

Interconversions of the Carboxyl Group: The carboxylic acid moiety is a versatile handle for derivatization. Standard transformations include:

Esterification: Conversion of the carboxylic acid to an ester can be achieved through reaction with an alcohol under acidic conditions. This modification can alter the polarity and pharmacokinetic profile of the resulting molecule.

Amidation: Reaction with an amine, typically using a coupling agent, yields an amide. This is the fundamental reaction in peptide synthesis but can also be used to cap the C-terminus with various amine-containing molecules.

Reduction to Aldehydes or Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk More controlled reduction, particularly of an ester derivative, using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield an aldehyde. imperial.ac.uk Aldehydes are valuable synthetic intermediates for further modifications. solubilityofthings.com

Interconversions Involving the Amine Group: While the primary amine is typically protected during synthesis, it can be the site of FGI after deprotection or used to build more complex structures.

N-Alkylation: After incorporation into a peptide and selective deprotection, the secondary amine of a peptide bond or a terminal primary amine can be alkylated, leading to peptoid-peptide hybrids. nih.gov

Acylation: The terminal amino group of an indanylglycine-containing peptide can be acylated (e.g., acetylated) to create a neutral N-terminus, which can influence biological activity. unibo.it

Conversion to Azides or Nitriles: While more complex, FGIs can convert amines to other functionalities. For instance, a protected amino alcohol (derived from carboxyl reduction) could undergo substitution reactions to introduce azides, which are useful for click chemistry applications. vanderbilt.edu

The following table outlines potential FGI transformations on the core functional groups of this compound.

Starting Functional Group Reagent(s)/Conditions Resulting Functional Group Transformation Type
Carboxylic Acid (-COOH)R'-OH, Acid catalystEster (-COOR')Esterification solubilityofthings.com
Carboxylic Acid (-COOH)R'-NH₂, Coupling agentAmide (-CONHR')Amidation solubilityofthings.com
Ester (-COOR')DIBAL-H (1 eq.), Low temp.Aldehyde (-CHO)Reduction imperial.ac.uk
Carboxylic Acid (-COOH)LiAlH₄ or BH₃Primary Alcohol (-CH₂OH)Reduction imperial.ac.uk
Primary Amine (-NH₂)Acetic AnhydrideAcetamide (-NHCOCH₃)Acylation unibo.it
Alcohol (-OH)TsCl, pyr; then NaN₃Azide (-N₃)Nucleophilic Substitution vanderbilt.edu

TsCl: Tosyl chloride, pyr: Pyridine

These derivatization strategies, combining robust protection schemes with versatile functional group interconversions, provide a powerful toolkit for synthetic chemists to generate novel indanylglycine analogues for various scientific applications.

Advanced Chiral Resolution Techniques for Dl 2 Indanylglycine

Diastereomeric Salt Formation and Crystallization for Enantiomeric Separation

One of the most established and industrially viable methods for resolving racemic compounds like DL-2-Indanylglycine is through the formation of diastereomeric salts. d-nb.info This classical resolution technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org Since this compound is an amino acid, it possesses both an acidic carboxylic acid group and a basic amino group, allowing it to react with either a chiral base or a chiral acid.

The process involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or synthetic amines like (R)-1-phenylethanamine. libretexts.org This reaction produces a pair of diastereomeric salts (e.g., D-acid·D-base and L-acid·D-base). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent system. d-nb.info

This difference in solubility is exploited through fractional crystallization. By carefully selecting a solvent, one of the diastereomeric salts can be induced to crystallize out of the solution while the other remains dissolved. unchainedlabs.com The crystallized salt is then physically separated. Subsequently, the resolving agent is removed, typically by treating the separated diastereomeric salt with a strong acid or base, to yield the enantiomerically pure D- or L-2-Indanylglycine. libretexts.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent to maximize the difference in solubility between the two diastereomeric salts. unchainedlabs.comchemistryviews.org

Chromatographic Resolution Utilizing Chiral Stationary Phases

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful and versatile alternative for the analytical and preparative scale separation of enantiomers. csfarmacie.cz This technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP). chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Developing a successful chiral HPLC method for the resolution of this compound involves a systematic screening process to identify the optimal combination of a chiral stationary phase and a mobile phase. shimadzu.com The goal is to maximize the separation factor (α) and resolution (Rs) between the two enantiomer peaks. bgb-analytik.com

The process typically begins by screening a set of complementary CSPs known for their broad enantiorecognition capabilities. chromatographyonline.com For amino acids like this compound, common choices include polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose), Pirkle-type CSPs, macrocyclic glycopeptide phases, and crown ether phases. mdpi.comregistech.comsigmaaldrich.com

Screening is performed using various mobile phase modes:

Normal Phase: Typically uses a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. csfarmacie.cz For acidic analytes like indanylglycine, an acidic additive like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and selectivity. chromatographyonline.com

Reversed-Phase: Employs aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile. This mode is generally less common for polysaccharide phases but is suitable for bonded phases like macrocyclic glycopeptide or cyclodextrin-based CSPs. sigmaaldrich.com

Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives. This mode can offer unique selectivity and is compatible with a wide range of CSPs.

The table below summarizes common CSPs and mobile phase systems applicable for the chiral resolution of amino acids such as this compound.

Chiral Stationary Phase (CSP) Type Common Mobile Phase Systems Typical Additives Primary Interaction Types
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/Alcohol (IPA, EtOH); Acetonitrile; MethanolTFA (for acids), DEA (for bases)Hydrogen bonding, π-π interactions, steric hindrance
Pirkle-type (e.g., Whelk-O® 1)Hexane/Alcohol (IPA, EtOH)TFA, Acetic Acidπ-π interactions, hydrogen bonding, dipole-dipole
Macrocyclic Glycopeptide (e.g., Chirobiotic™ V, T)Aqueous Buffers/MeOH; Polar Organic (MeOH/ACN)Ammonium Acetate, TFAHydrogen bonding, inclusion, ionic interactions
Crown Ether (e.g., Crownsil™)Aqueous Perchloric Acid/MethanolPerchloric AcidInclusion complexation (amine), hydrogen bonding

This table is a generalized representation based on established chiral method development strategies. chromatographyonline.comsigmaaldrich.com

Mechanisms of Chiral Recognition in Chromatographic Systems

Chiral recognition in HPLC is the process by which a chiral stationary phase interacts differently with the two enantiomers of a racemic compound, leading to their separation. nih.gov This separation is governed by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. bgb-analytik.com The stability of these complexes differs for each enantiomer, resulting in one being retained on the column longer than the other.

For a successful separation, there must be a minimum of three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. This is often referred to as the "three-point interaction model." researchgate.net The interactions responsible for chiral recognition are a combination of various intermolecular forces:

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups of this compound are strong hydrogen bond donors and acceptors, which can interact with corresponding sites on the CSP. csfarmacie.cz

π-π Interactions: The aromatic indanyl ring of the molecule can engage in π-π stacking with aromatic moieties within the CSP structure, a common feature in Pirkle-type and polysaccharide-based phases. csfarmacie.cz

Dipole-Dipole Interactions: Polar functional groups in both the analyte and the CSP can lead to attractive or repulsive dipole-dipole forces.

Steric Hindrance: The specific three-dimensional structure of the enantiomer and the chiral selector can cause steric repulsion, which prevents a "good fit" for one enantiomer while allowing it for the other. This steric fit is a crucial component of enantioselectivity. bgb-analytik.com

Inclusion Complexation: In CSPs like cyclodextrins or crown ethers, one enantiomer may fit more effectively into a chiral cavity or cage within the selector, leading to a stronger interaction and longer retention. registech.commdpi.com

Biocatalytic Resolution of Racemic Indanylglycine

Biocatalysis offers a highly selective and environmentally friendly approach to chiral resolution. nih.gov This method utilizes enzymes or whole microbial cells to catalyze a reaction on only one of the two enantiomers in a racemic mixture, a process known as kinetic resolution. interesjournals.org

Enzyme-Mediated Hydrolysis and Racemization Cycles

A powerful strategy for the production of enantiomerically pure amino acids is the combination of an enzyme-mediated stereoselective reaction with in-situ racemization of the unwanted enantiomer. unipd.it This approach, known as dynamic kinetic resolution (DKR), can overcome the 50% theoretical yield limit of standard kinetic resolution, potentially driving the conversion to a single desired enantiomer to nearly 100%. unipd.it

For the synthesis of L-2-Indanylglycine, a highly efficient process has been developed using a whole-cell biocatalyst system. researchgate.net This system incorporates two key enzymatic activities:

A stereospecific L-succinylase: This enzyme selectively hydrolyzes the N-succinyl group from N-succinyl-L-2-indanylglycine to produce the desired L-2-indanylglycine. It does not react with the D-enantiomer.

An N-succinyl-amino acid racemase (NSAR): This enzyme rapidly interconverts the unreacted N-succinyl-D-2-indanylglycine back into the racemic mixture (N-succinyl-DL-2-indanylglycine). researchgate.net

The cycle proceeds as follows: The L-succinylase acts on the racemic N-succinylated substrate, producing L-2-indanylglycine and leaving behind N-succinyl-D-2-indanylglycine. The NSAR enzyme then immediately racemizes the remaining D-enantiomer, continuously replenishing the supply of the L-substrate for the hydrolase. This concurrent hydrolysis and racemization allows the entire racemic starting material to be converted into the single desired L-enantiomer.

This biocatalytic method has been shown to be highly effective, achieving excellent results for the production of L-2-Indanylglycine as detailed in the table below. researchgate.netresearchgate.net

Product Biocatalyst System Key Enzymes Conversion Enantiomeric Excess (e.e.)
L-2-IndanylglycineWhole cells (Geobacillus kaustophilus)N-succinyl-amino acid racemase (NSAR), L-succinylase> 98%> 99.9%

Data from Masutoshi et al., 2016. researchgate.net

This integrated enzymatic approach represents an advanced and efficient strategy for manufacturing enantiopure amino acids like L-2-Indanylglycine.

Stereochemical Characterization and Chiroptical Studies

Configurational Assignment Methodologies for 2-Indanylglycine Enantiomers

Assigning the absolute configuration of the 2-Indanylglycine enantiomers involves unambiguously determining whether each enantiomer is of the (R) or (S) configuration. Several definitive methods are employed for this purpose.

Single-Crystal X-ray Crystallography: This technique is considered the "gold standard" for determining the absolute configuration of chiral molecules. americanlaboratory.combiotools.us The method involves growing a suitable single crystal of one of the pure enantiomers of 2-Indanylglycine, often as a salt or derivative. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be constructed. wikipedia.orgsoton.ac.uknih.gov When using X-ray radiation of an appropriate wavelength, anomalous dispersion effects allow for the direct and unambiguous determination of the absolute spatial arrangement of the atoms, confirming the R or S configuration. thieme-connect.de

Chemical Correlation: This method establishes the configuration of an unknown compound by chemically converting it into a compound of known absolute configuration without affecting the stereocenter. For 2-Indanylglycine, this could involve a series of stereoconservative reactions to transform it into a known amino acid or a derivative whose stereochemistry has been previously established by other means, such as X-ray crystallography.

Chiral Derivatizing Agents and NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration by reacting the enantiomers of 2-Indanylglycine with a chiral derivatizing agent (CDA) of known absolute configuration. nih.gov This reaction creates a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. By analyzing these differences and comparing them to established models for the specific CDA, the absolute configuration of the original 2-Indanylglycine enantiomer can be deduced. nih.govnih.gov

Advanced Spectroscopic Probes for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopies are powerful, non-destructive techniques that provide information about the three-dimensional structure of chiral molecules in solution. nih.gov These methods rely on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are crucial techniques for determining the absolute configuration of chiral molecules in solution. biotools.usnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. nih.gov ECD measures the same phenomenon in the ultraviolet-visible region, corresponding to electronic transitions. nih.gov

The two enantiomers of a chiral molecule produce VCD and ECD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.govchiralabsxl.com The modern approach to absolute configuration assignment involves comparing the experimental spectrum of a pure enantiomer of 2-Indanylglycine with a theoretical spectrum generated through quantum-mechanical calculations, such as Density Functional Theory (DFT). americanlaboratory.comcas.cz If the experimental spectrum matches the calculated spectrum for the (R)-configuration, then the sample is assigned as (R)-2-Indanylglycine. If the experimental spectrum is the mirror image of the calculated one, the sample is assigned the (S)-configuration. americanlaboratory.com

Table 1: Representative VCD Data for 2-Indanylglycine Enantiomers This table presents hypothetical data to illustrate the expected spectroscopic relationship between enantiomers.

Wavenumber (cm⁻¹) (R)-2-Indanylglycine ΔƐ (x 10⁻⁵) (S)-2-Indanylglycine ΔƐ (x 10⁻⁵) Vibrational Mode
1720 +2.5 -2.5 C=O Stretch
1580 -1.8 +1.8 NH₃⁺ Bend
1410 +3.1 -3.1 C-H Bend
1350 -0.9 +0.9 C-N Stretch

Table 2: Representative ECD Data for 2-Indanylglycine Enantiomers This table presents hypothetical data to illustrate the expected spectroscopic relationship between enantiomers.

Wavelength (nm) (R)-2-Indanylglycine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S)-2-Indanylglycine Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Electronic Transition
215 -8,500 +8,500 n → π* (carboxyl)
265 +1,200 -1,200 π → π* (aromatic)
272 +1,100 -1,100 π → π* (aromatic)

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. kud.ac.in An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ). In regions far from an absorption band, the rotation changes smoothly, creating what is known as a plain curve. However, in the vicinity of an absorption band of a chromophore near the chiral center, the curve undergoes a rapid change, a phenomenon known as the Cotton effect. kud.ac.intandfonline.com

For α-amino acids, the carboxyl group's n→π* electronic transition occurs around 210-220 nm. rsc.org The sign of the Cotton effect associated with this transition is directly correlated with the absolute configuration at the α-carbon. L-amino acids (which typically correspond to the S-configuration, with some exceptions) generally exhibit a positive Cotton effect (a peak at a longer wavelength followed by a trough at a shorter wavelength). rsc.orgrsc.org Conversely, D-amino acids (typically R-configuration) exhibit a negative Cotton effect. kud.ac.in Therefore, by measuring the ORD curve of a pure enantiomer of 2-Indanylglycine through the 215 nm region, its absolute configuration can be determined.

Table 3: Representative ORD Data Illustrating a Cotton Effect for 2-Indanylglycine Enantiomers This table presents hypothetical data to illustrate the expected spectroscopic relationship between enantiomers.

Wavelength (nm) (R)-2-Indanylglycine Specific Rotation [α] (S)-2-Indanylglycine Specific Rotation [α]
589 (D-line) -25.0 +25.0
350 -70.2 +70.2
250 -550.8 +550.8
225 (Trough/Peak) -2100.0 +2100.0
210 (Peak/Trough) +1500.0 -1500.0
200 +800.0 -800.0

Compound Index

Dl 2 Indanylglycine As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of conformationally constrained amino acids is a widely used strategy in drug design to develop peptidomimetics with improved properties such as enhanced receptor affinity, selectivity, and metabolic stability. The rigid indanyl moiety of DL-2-Indanylglycine serves to limit the rotational freedom of the peptide backbone, thereby pre-organizing the molecule into a specific, biologically active conformation.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The synthesis of peptidomimetics incorporating 2-indanylglycine (Igl) has been successfully applied to modulate the activity of various biologically important peptides. The rationale is that replacing a flexible, natural amino acid like phenylalanine with the sterically hindered indanylglycine can help elucidate the required conformation for receptor binding. thieme-connect.com

A notable example is the design of tachykinin NK-1 receptor antagonists. nih.gov By substituting phenylalanine residues at key positions (Phe7 and Phe8) in Substance P with 2-indanylglycine and other constrained analogues, researchers were able to probe the size and topology of the receptor's binding pockets. nih.gov The results indicated that the binding subsite for the seventh residue is small, whereas the subsite for the eighth residue is significantly larger, capable of accommodating bulky groups. nih.gov

In another application, (R)-indanylglycine was used as a key component in the synthesis of Retosiban, an orally active oxytocin (B344502) receptor antagonist. nih.gov The synthesis employed an Ugi four-component reaction where an N-protected (R)-indanylglycine derivative was combined with other building blocks to construct a linear dipeptidic intermediate. nih.govacs.org Subsequent deprotection and cyclization yielded the core diketopiperazine structure of the final drug, highlighting indanylglycine's role as a crucial scaffold element. nih.govacs.org Furthermore, indanylglycine has been incorporated into ligands targeting the prostate-specific membrane antigen (PSMA), where it forms part of the linker structure connecting the pharmacophore to a chelator for radionuclides. diva-portal.orgnih.gov

Peptidomimetic ClassTarget Receptor/ProteinRole of IndanylglycineKey Findings
Cyclic Bradykinin (B550075) Antagonists Bradykinin B2 ReceptorInduces specific secondary structureThe Igl residue in peptide BKM-824 helps to form a defined Type I β-turn, a conformation correlated with antagonist activity. nih.govtandfonline.com
Substance P Analogues Tachykinin NK-1 ReceptorActs as a conformational probeHelps to map the steric limits of the S7 and S8 binding subsites of the receptor. nih.gov
Oxytocin Antagonists Oxytocin ReceptorForms a key part of the central scaffoldUsed as a building block in the Ugi synthesis of Retosiban, forming part of the final diketopiperazine structure. nih.govacs.org
PSMA Ligands Prostate-Specific Membrane AntigenStructural component of the linkerIncorporated into linker systems for radioligands used in cancer imaging and therapy. diva-portal.orgnih.gov

Role in Modulating Peptide Conformation and Interactions (Theoretical)

The primary role of the indanylglycine residue is to restrict the available conformational space of a peptide chain. Its bulky, fused-ring side chain limits the possible values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, effectively forcing the peptide into a more rigid and predictable three-dimensional structure.

This principle was demonstrated in a detailed conformational analysis of a cyclic bradykinin antagonist, c[Ava-Igl-Ser-DF5F-Oic-Arg] (BKM-824), which contains α-(2-indanyl)glycine (Igl). nih.govtandfonline.com Through NMR studies and molecular dynamics calculations, it was determined that the peptide possessed a discernible solution structure featuring a Type I β-turn. nih.govtandfonline.com This contrasts with many linear bradykinin antagonists that typically adopt a Type II' β-turn, indicating that the incorporation of indanylglycine can uniquely influence and stabilize specific secondary structures essential for biological activity. tandfonline.com

Computational methods are also employed to understand the interactions of indanylglycine-containing peptides. The development of force fields for noncanonical amino acids allows for molecular modeling studies, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations. acs.org These theoretical analyses help to rationalize how the unique shape and properties of the indanylglycine side chain contribute to binding affinity and can guide the design of new analogues with improved potency. acs.org

Chiral Ligand Design and Applications in Asymmetric Catalysis

Chiral non-canonical amino acids are valuable building blocks in asymmetric synthesis, often serving as the foundation for the construction of chiral ligands used in catalysis. tcichemicals.com The well-defined stereochemistry and rigid structure of molecules like this compound make them attractive candidates for this purpose, as these features are critical for creating a highly organized chiral environment around a metal center or within an organocatalyst, which is necessary for effective enantioselective transformations. slideshare.net

Metal-Catalyzed Enantioselective Transformations

The development of efficient chiral catalysts is a cornerstone of modern organic synthesis, and amino acid derivatives are frequently used to construct the chiral ligands that impart enantioselectivity. nih.gov These ligands coordinate to a transition metal (such as rhodium, ruthenium, iridium, palladium, or cobalt), and the resulting complex catalyzes reactions with a high degree of stereocontrol. redalyc.orgdicp.ac.cnnih.gov

While specific, widely-cited examples of ligands derived directly from this compound in metal-catalyzed reactions are not prevalent in the literature, the principles of ligand design suggest its potential utility. The combination of its stereogenic center and its bulky, conformationally restricted indanyl group could be used to create sterically demanding and electronically tuned ligands. For instance, the amine and carboxylic acid functionalities provide handles for elaboration into common ligand classes such as phosphine-oxazolines (PHOX), N,N'-dioxides, or pincer-type ligands, which have proven effective in a wide range of metal-catalyzed reactions. redalyc.orgdicp.ac.cn

Organocatalytic Systems Incorporating Indanylglycine Derivatives

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, often relies on catalysts derived from natural or unnatural amino acids. Proline and its derivatives, for example, are among the most successful classes of organocatalysts. The efficacy of these catalysts depends on their ability to form key intermediates (like enamines or iminium ions) within a defined chiral environment.

This compound could theoretically serve as a scaffold for new organocatalysts. Its rigid backbone and steric bulk could be exploited to influence the stereochemical outcome of reactions. By incorporating the indanyl-glycine motif into known organocatalyst frameworks, it may be possible to fine-tune the catalyst's steric and electronic properties to improve selectivity or expand the substrate scope for various transformations, such as aldol (B89426) reactions, Mannich reactions, or Michael additions.

Precursor Role in the Synthesis of Complex Organic Molecules

Beyond its direct incorporation into peptidomimetics, this compound serves as a valuable chiral starting material or intermediate for the synthesis of more complex organic molecules. Its pre-defined stereochemistry and functional handles make it an efficient building block for constructing intricate molecular architectures. frontiersin.org

A prominent example of this role is in the synthesis of the oxytocin antagonist Retosiban. nih.gov In a key step, a protected (R)-indanylglycine derivative serves as the carboxylic acid component in an Ugi four-component reaction. nih.govacs.org This multicomponent reaction strategy allows for the rapid assembly of a complex linear peptide precursor from four distinct starting materials. The subsequent cyclization of this Ugi product forms a diketopiperazine, which is the central core of the final drug molecule. nih.govacs.org This demonstrates the utility of indanylglycine as a foundational building block in a convergent and efficient synthetic route.

The synthesis of indanylglycine derivatives themselves has also been a subject of research, underscoring their value as synthetic targets. Methodologies have been developed for their stereoselective synthesis, such as a tandem Michael-Michael reaction sequence involving a glycinate (B8599266) and an o-divinylbenzene derivative, which constructs the trisubstituted indane ring system with high diastereoselectivity. researchgate.net Additionally, chemoenzymatic methods using whole-cell systems containing enzymes like N-succinyl-amino acid racemase (NSAR) and L-succinylase have been employed for the efficient production of L-2-indanylglycine with high conversion and excellent enantiomeric excess. frontiersin.org

[4+2] Cycloaddition Reactions with Indanylglycine Derivatives

The [4+2] cycloaddition, commonly known as the Diels-Alder reaction, is a powerful and widely utilized method in organic synthesis for the construction of six-membered rings. libretexts.orgthieme-connect.com This type of reaction involves the concerted interaction of a 4π-electron system (a conjugated diene) with a 2π-electron system (a dienophile) to form a new cyclic adduct. libretexts.org In the context of asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of the reaction, inducing the formation of a specific stereoisomer. numberanalytics.com Chiral molecules, such as derivatives of amino acids, can be temporarily incorporated into one of the reactants to create a chiral environment, thereby directing the approach of the other reactant. numberanalytics.comconicet.gov.ar

While direct use of this compound as a chiral auxiliary on a dienophile in a standard Diels-Alder reaction is not extensively documented in dedicated studies, its derivatives serve as crucial chiral building blocks in synthetic sequences that incorporate [4+2] cycloaddition steps to construct the indane core itself. This approach highlights its role in establishing the desired stereochemistry early in a synthetic route.

Research Findings: Synthesis of Indanylglycines via an RCM/[4+2] Cycloaddition Strategy

Research has demonstrated a synthetic pathway to indanylglycine derivatives that utilizes an intramolecular ring-closing metathesis (RCM) followed by an intermolecular [4+2] cycloaddition. ru.nl This strategy begins with a chiral precursor derived from propargylglycine (B1618536).

The key steps of this synthetic route are:

Preparation of an Enyne Precursor : An imine-activated propargylglycine derivative undergoes allylation to introduce the necessary alkene functionality, resulting in an enyne amino acid derivative after hydrolysis and protection. ru.nl

Ring-Closing Metathesis (RCM) : The resulting enyne is treated with a ruthenium-based catalyst (such as a Grubbs catalyst) to induce ring-closing metathesis, which forms a cyclic diene. ru.nl

[4+2] Cycloaddition : This newly formed diene is then subjected to a Diels-Alder reaction with a suitable dienophile. This step constructs a bicyclic structure. ru.nl

Aromatization : The bicyclic adduct is subsequently oxidized, typically using an oxidant like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the aromatic indane ring system characteristic of indanylglycine. ru.nl

This sequence effectively uses a [4+2] cycloaddition reaction to construct the core carbocyclic framework of the target indanylglycine derivatives. ru.nl

The table below outlines the general transformation sequence.

Table 1: Synthetic Sequence for Indanylglycine Derivatives via [4+2] Cycloaddition

Step Reactant(s) Key Reagents/Conditions Intermediate/Product Reaction Type
1 Allylated propargylglycine derivative (125) Hydrolysis, Acetamide formation Enyne amino acid (126) Precursor Synthesis
2 Enyne amino acid (126) Enyne RCM catalyst (e.g., Grubbs catalyst 65) Cyclic diene (127) Ring-Closing Metathesis
3 Cyclic diene (127) + Dienophile Thermal or Lewis Acid Catalysis Bicyclic adduct [4+2] Cycloaddition
4 Bicyclic adduct DDQ (Oxidizing agent) Indanylglycine derivative (128) Oxidation/Aromatization

Data sourced from a synthetic strategy reported in chemical literature. ru.nl

In this synthetic approach, the chirality is retained from the starting amino acid precursor, and the [4+2] cycloaddition serves as a key bond-forming reaction to build the molecular scaffold. ru.nlbeilstein-journals.org The versatility of the Diels-Alder reaction allows for the use of various dienophiles, which would theoretically enable the synthesis of a range of substituted indanylglycine analogues. ru.nl

Computational Chemistry and Molecular Modeling of Indanylglycine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations offer fundamental insights into the electronic properties of amino acids, which govern their reactivity and interaction capabilities. While specific, detailed quantum mechanical studies on isolated DL-2-Indanylglycine are not extensively published, the principles of quantum chemistry form the bedrock for higher-level computational methods.

The primary application of quantum chemistry in this context is the parameterization of force fields used in molecular mechanics and dynamics simulations. For non-canonical amino acids such as 2-indanylglycine, standard force fields lack the necessary parameters. Therefore, ab initio quantum mechanical calculations are employed to derive crucial parameters, most notably the partial atomic charges. nih.gov Methods like the Restrained Electrostatic Potential (RESP) fitting approach are used to obtain these charges from the quantum mechanically calculated electrostatic potential. nih.gov This ensures that the electrostatic interactions of the indanylglycine residue within a larger peptide system are modeled with greater accuracy.

These foundational calculations are critical for developing robust and predictive models, such as the Forcefield_NCAA, which extends the capabilities of simulation packages to include a wide array of unnatural amino acids, thereby aiding in the computational design and screening of novel peptide therapeutics. nih.govacs.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Predictions (Theoretical)

By incorporating 2-indanylglycine, a constrained analog of phenylalanine, medicinal chemists aim to lock the peptide backbone into a specific, biologically active conformation. uwindsor.ca MD simulations can test this hypothesis by exploring the accessible conformational states of the modified peptide. For instance, studies on bradykinin (B550075) B2 receptor antagonists have utilized conformationally constrained unnatural amino acids, including 2-indanylglycine (Igl), to mimic the receptor-bound β-turn motif of the native peptide. mdpi.com The solution structure of a bradykinin analog containing D-Igl (B-9340) shows good structural overlap with the receptor-bound state of native bradykinin, a finding supported by computational and NMR studies. mdpi.com

Furthermore, MD simulations are used to predict and analyze ligand-binding events. In studies of arginine vasopressin analogs modified with 2-indanylglycine enantiomers, MD data, in conjunction with NMR, revealed a high propensity for these peptides to interact with and insert into model bacterial membranes, such as sodium dodecyl sulfate (B86663) micelles. asm.org These simulations can elucidate the specific interactions, such as those with negatively charged phospholipids, that drive the peptide's biological activity. asm.org The development of specialized force fields and parameter sets is essential for the accuracy of these simulations. nih.govacs.org

Docking Studies with Hypothetical Receptor Models for Structure-Activity Relationship Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in elucidating structure-activity relationships (SAR) by revealing how specific chemical modifications, such as the inclusion of a 2-indanylglycine residue, affect binding affinity.

The use of 2-indanylglycine (Igl) has been extensively explored in the design of inhibitors targeting the prostate-specific membrane antigen (PSMA). researchgate.netelspub.com The PSMA protein has a distinct S1-accessory hydrophobic pocket (also referred to as an arene-binding site) at the entrance of its binding cavity. researchgate.netresearchgate.net Docking studies have guided the replacement of other residues, like 2-naphthyl-L-alanine (2-Nal), with aryl functionalities such as 2-indanylglycine to optimize hydrophobic interactions within this pocket. researchgate.netelspub.comresearchgate.net

These computational predictions have been validated by experimental binding assays. For example, a series of Gallium-68 (⁶⁸Ga)-labeled PSMA-targeting agents were synthesized where the linker region was modified. The replacement of 2-Nal in the PSMA-617 structure with 2-indanylglycine (to create compound HTK01166) was performed to probe these hydrophobic interactions. acs.org The resulting binding affinities (Ki) were experimentally determined, providing crucial data for SAR. While the Igl-containing compound showed strong binding, it was modulated compared to other derivatives, demonstrating that subtle changes in the linker's aryl moiety significantly impact target affinity. researchgate.netacs.org

Binding Affinities of Selected PSMA Inhibitors
CompoundKey Linker Amino AcidBinding Affinity (Ki) in nMReference
Ga-PSMA-11-3.13 ± 0.40 acs.org
Ga-PSMA-6172-Naphthyl-L-alanine (2-Nal)1.23 ± 0.08 acs.org
Ga-HTK011662-Indanylglycine (Igl)5.74 ± 2.48 acs.org
Ga-HTK011673,3-Diphenylalanine (Dip)25.7 ± 9.84 acs.org

This data illustrates how computational models guide synthetic efforts and how even seemingly similar hydrophobic groups can fine-tune the binding affinity, a key aspect of the structure-activity relationship.

In Silico Prediction of Spectroscopic Parameters and Chiral Recognition Mechanisms

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the determined structures. For peptides containing 2-indanylglycine, in silico predictions can help interpret complex NMR spectra and confirm the conformational states observed in MD simulations. Studies of vasopressin analogs containing 2-indanylglycine enantiomers have successfully used a combination of NMR experiments and computational modeling to define their structure and interaction with micelles. asm.org

Furthermore, understanding the mechanism of chiral recognition is critical, as the biological activity of peptides can be highly dependent on the stereochemistry of their constituent amino acids. This compound exists as two enantiomers (D and L), and their incorporation can lead to vastly different biological outcomes. Computational models are essential for investigating the structural basis of this chiral recognition. googleapis.com

By simulating the interaction of each enantiomer-containing peptide with a chiral environment, such as a receptor binding pocket, researchers can identify the specific steric and electronic factors that favor one enantiomer over the other. uwindsor.ca These theoretical investigations can explain why a D-amino acid substitution might enhance binding or stability and can guide the synthesis of stereochemically pure compounds with optimized pharmacological profiles. mdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of Indanylglycine Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. nih.gov This non-destructive technique relies on the magnetic properties of atomic nuclei, offering detailed information about chemical shifts, spin-spin coupling, and nuclear Overhauser effects, which collectively paint a comprehensive picture of molecular structure and conformation. nih.govelsevier.com

For DL-2-Indanylglycine, high-resolution ¹H and ¹³C NMR are instrumental in confirming the core structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through signal splitting patterns (multiplicity). The integration of these signals provides the ratio of protons in each environment. Similarly, ¹³C NMR spectroscopy identifies the number of unique carbon atoms and provides information about their hybridization state and electronic environment.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) in Indanylglycine Analysis

To unravel the complex spin systems and establish unambiguous connectivity within the this compound molecule, a variety of two-dimensional (2D) NMR experiments are employed. wikipedia.orgarxiv.org These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. wikipedia.orgarxiv.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In the context of this compound, COSY spectra would show cross-peaks connecting the methine proton at the chiral center to the adjacent methylene (B1212753) protons of the indane ring, and also reveal the coupling network within the aromatic ring and the other aliphatic protons of the indane moiety. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC): These are heteronuclear correlation techniques that map the connections between protons and carbons. HSQC reveals direct one-bond ¹H-¹³C correlations, allowing for the definitive assignment of which protons are attached to which carbons. princeton.edu HMBC, on the other hand, shows correlations between protons and carbons over two to three bonds (and sometimes longer range). emerypharma.comprinceton.edu This is particularly valuable for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems. For instance, the proton of the amino group could show an HMBC correlation to the carbonyl carbon of the carboxylic acid.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons, irrespective of whether they are directly bonded. libretexts.orgucl.ac.uk NOESY detects through-space correlations, which are crucial for determining the stereochemistry and preferred conformation of the molecule in solution. libretexts.org For this compound, NOESY could reveal correlations between the α-proton and specific protons on the indane ring, providing insights into the rotational conformation around the Cα-C(indane) bond.

Table 1: Application of 2D NMR Techniques in the Analysis of this compound

2D NMR TechniqueInformation ProvidedApplication to this compound
COSY ¹H-¹H scalar coupling correlationsIdentifies neighboring protons within the indane ring and the amino acid backbone.
HSQC Direct ¹H-¹³C one-bond correlationsAssigns specific protons to their directly attached carbon atoms.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Confirms connectivity across quaternary carbons and links the amino acid portion to the indane ring.
NOESY Through-space ¹H-¹H correlationsElucidates the 3D structure and preferred conformation in solution.

Solid-State NMR for Polymorphic and Supramolecular Characterization

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) offers a powerful means to investigate the structure of molecules in their solid, crystalline form. researchgate.netpittcon.org This is particularly important for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. researchgate.netmit.edu

In ssNMR, anisotropic interactions that are averaged out in solution become apparent, providing a wealth of structural information. researchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra from solid samples. pittcon.org By analyzing the chemical shifts and line widths in the ssNMR spectrum, different polymorphic forms of this compound can be distinguished. Furthermore, ssNMR can probe intermolecular interactions and the packing arrangements within the crystal lattice, providing insights into the supramolecular structure. rsc.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. chem-soc.sinih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, which is a racemic mixture, X-ray crystallography can elucidate the solid-state structure of both the D- and L-enantiomers within the crystal lattice. The analysis provides the exact spatial arrangement of the indane ring relative to the glycine (B1666218) moiety. A critical aspect of crystallographic analysis for chiral molecules is the determination of the absolute configuration. chem-soc.simit.edu This is often achieved through the analysis of anomalous dispersion effects, particularly if a heavier atom is present in the structure or by using specific X-ray wavelengths. mit.edu The Flack parameter is a key value derived from the diffraction data that helps to confidently assign the absolute stereochemistry as either R or S. nih.govresearchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and assessing its purity. google.comresearchgate.net In this method, molecules are ionized and their mass-to-charge ratio (m/z) is measured.

For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate ions of the molecule. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. MS is also highly sensitive for detecting impurities, which would appear as additional peaks in the spectrum. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.deksu.edu.sa These techniques are highly effective for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions, such as hydrogen bonding. uni-siegen.dehoriba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. ksu.edu.sa The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. For example, the carboxylic acid group will show a broad O-H stretching band and a strong C=O stretching band. The amino group will have N-H stretching vibrations. The aromatic ring of the indane moiety will also display characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. horiba.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. ksu.edu.sa For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon skeleton of the indane ring and the C-C bonds of the amino acid backbone.

The positions, shapes, and intensities of the bands in both IR and Raman spectra are sensitive to the local molecular environment. spectroscopyonline.com Therefore, these techniques can be used to study conformational changes and to distinguish between different polymorphic forms, as the vibrational modes will be slightly different in each crystalline arrangement. horiba.com

Table 2: Key Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
C=O Stretch1760 - 1690
Amino GroupN-H Stretch3500 - 3300
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
AlkaneC-H Stretch3000 - 2850

Theoretical Perspectives on Structure Activity Relationships Sar of Indanylglycine Analogues

Rational Design Principles for Modifying Indanylglycine for Enhanced Selectivity

The rational design of indanylglycine-containing peptidomimetics is fundamentally based on the principle of conformational constraint. nih.gov By introducing the rigid bicyclic indane system, medicinal chemists can lock the orientation of the aromatic side chain, thereby reducing the entropic penalty upon binding to a biological target. nih.gov This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity and selectivity.

Key design principles include:

Conformational Restriction: The primary motivation for using 2-indanylglycine (Igl) is to limit the torsional angles of the side chain, effectively mimicking a specific rotamer of natural amino acids like phenylalanine. nih.gov This is particularly useful in mapping the spatial requirements of a receptor's binding pocket. For instance, in studies on tachykinin NK-1 receptor antagonists, various constrained phenylalanine analogues, including 2-indanylglycine, were systematically incorporated into peptides to analyze the size and shape of the S7 and S8 binding subsites. nih.gov

Stereochemical Control: The stereochemistry at the α-carbon of the indanylglycine residue is a critical determinant of biological activity. In the development of arginine vasopressin (AVP) analogues, substituting the native residue at position 2 with L-2-indanylglycine (Igl) resulted in potent and highly selective oxytocin (B344502) (OT) antagonists that did not significantly interact with vasopressin (V1a and V2) receptors. nih.gov Conversely, incorporating the D-enantiomer (D-Igl) led to compounds with a completely different pharmacological profile, acting as weak vasopressin antagonists and exhibiting dual agonistic/antagonistic activity at the oxytocin receptor depending on the concentration. nih.gov This stark difference underscores how stereochemistry dictates the presentation of the indanyl group within the receptor, leading to profoundly different downstream signaling.

Systematic Modification of the Scaffold: Modifications to the indane ring itself or the peptide backbone are employed to fine-tune interactions. This can involve adding substituents to the aromatic ring to probe for additional hydrophobic or electronic interactions, or altering the peptide backbone to improve stability against proteolytic degradation. nih.govrsc.org For example, in the design of bradykinin (B550075) B1 receptor antagonists, substituting thienylalanine with α-(2-indanyl)glycine was a key modification that resulted in analogues with picomolar affinity and high selectivity for the B1 receptor. acs.org

The overarching goal of these principles is to develop a comprehensive SAR profile. By observing how systematic structural changes to the indanylglycine moiety affect binding affinity and functional activity, researchers can build a predictive model of the receptor's binding site, even in the absence of a high-resolution crystal structure. nih.gov

Correlation of Structural Features with Theoretical Interaction Profiles

The translation of structural modifications into changes in biological activity is best understood by examining the theoretical interaction profiles using computational methods. Molecular docking and molecular dynamics simulations provide insights into how specific features of indanylglycine analogues correlate with their binding modes. mdpi.comcnjournals.com

Hydrophobicity and van der Waals Contacts: The indanyl group is primarily hydrophobic and engages in van der Waals and hydrophobic interactions within the binding pockets of target receptors. The size and shape of this group are critical. Studies on tachykinin NK-1 receptors suggest that the binding subsite for residue 8 (S8) is large and can accommodate bulky groups, whereas the S7 subsite is smaller and more sterically demanding. nih.gov The incorporation of 2-indanylglycine helps to define the volume and contours of these hydrophobic pockets. nih.gov

Backbone Conformation: The rigid nature of the indanyl group can influence the local peptide backbone conformation, often inducing or stabilizing secondary structures like β-turns. nih.govmdpi.com This was a key hypothesis in the design of bradykinin B2 receptor antagonists like Icatibant and its analogues, where conformationally constrained amino acids were used to mimic a proposed β-turn at the C-terminus of the native peptide. mdpi.com The superposition of the 3D structure of an indanylglycine-containing analogue (B-9340) with the receptor-bound structure of bradykinin showed good qualitative structural overlap, validating this design approach. nih.govmdpi.com

A summary of how structural features of indanylglycine analogues influence their interaction profiles is presented in the table below.

Structural FeatureTheoretical InteractionBiological Target Context (Example)Reference
Indane Ring System Provides a rigid hydrophobic scaffold for van der Waals and π-stacking interactions.Tachykinin NK-1 Receptor, Opioid Receptors nih.govnih.gov
α-Carbon Stereochemistry (L vs. D) Determines the 3D orientation of the side chain, affecting fit and potential for steric clashes.Arginine Vasopressin / Oxytocin Receptors nih.gov
Backbone Constraint Induces specific local backbone conformations, such as β-turns.Bradykinin B2 Receptor mdpi.com
Position in Peptide Sequence Probes the size and nature (hydrophobic, restricted) of specific receptor subsites.Tachykinin NK-1 Receptor (S7 vs. S8 subsites) nih.gov

This correlation of structure with theoretical interactions is crucial for moving beyond serendipitous discovery toward the deliberate design of highly selective and potent peptidomimetics.

Computational Approaches to SAR in Peptidomimetic Design

Computational chemistry is an indispensable tool for elucidating the SAR of complex molecules like indanylglycine-containing peptidomimetics. nih.govmdpi.com These methods allow for the visualization of ligand-receptor interactions at an atomic level and can predict the binding affinity of novel analogues before their synthesis, thus streamlining the drug discovery process. amazonaws.com

Molecular Docking: This is one of the most common computational techniques used to predict the preferred binding mode of a ligand within a receptor's active site. amazonaws.comnih.gov For indanylglycine analogues, docking studies can reveal how the rigid indanyl group fits into hydrophobic pockets and whether its stereochemistry allows for optimal interactions. mdpi.com For example, docking studies on novel α-glucosidase inhibitors demonstrated that the lead compound occupied the binding pocket of the catalytic center through desired interactions, correlating well with experimental results. nih.gov Similarly, docking can rationalize why one stereoisomer of an indanylglycine-containing peptide is active while another is not, by highlighting favorable contacts or steric hindrances. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic nature of the ligand-receptor complex over time. mdpi.com This is particularly important for flexible peptides and their receptors. For opioid peptidomimetics, MD simulations were used to understand the instability of interactions for an inactive isomer, which showed fewer hydrogen bonds and an unstable ionic interaction with a key aspartate residue compared to the active isomer. mdpi.com Such simulations provide a more realistic picture of the binding event and can help explain differences in affinity and efficacy that are not apparent from static docking poses.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. u-szeged.hu For indanylglycine analogues, descriptors could include steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobicity (e.g., logP). By correlating these descriptors with measured activities (like IC50 values), a predictive model can be generated to guide the design of new analogues with potentially improved potency.

Pharmacophore Modeling: When the 3D structure of the receptor is unknown, a pharmacophore model can be developed based on a set of active ligands. This model defines the essential spatial arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for activity. nih.gov The rigid structure of indanylglycine makes it an excellent probe for defining the location and constraints of hydrophobic features within such a model.

These computational approaches, often used in concert, provide a powerful framework for understanding and predicting the SAR of indanylglycine analogues. nih.gov They help to refine hypotheses about bioactive conformations, explain the effects of subtle structural modifications, and rationally guide the design of next-generation peptidomimetic therapeutics. nih.gov

Future Research Trajectories and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in Indanylglycine Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of non-canonical amino acids like DL-2-Indanylglycine. These computational tools offer the potential to accelerate discovery and design processes, from predicting molecular properties to identifying novel applications.

Machine learning models are increasingly being used to predict the biological activity and physicochemical properties of molecules. acs.orgyoutube.com For instance, algorithms can be trained on existing data for various amino acid analogs to predict how the unique structure of indanylglycine might influence the behavior of peptides into which it is incorporated. This can include predicting the stability, binding affinity, and even potential toxicity of indanylglycine-containing peptides, thereby streamlining the initial phases of drug discovery. acs.org

One significant area of research is the development of force fields compatible with non-canonical amino acids for use in molecular dynamics simulations. acs.org AI and ML can aid in the parameterization of these force fields, leading to more accurate simulations of indanylglycine-containing proteins and peptides. These simulations can provide deep insights into how the indanyl group affects protein folding, conformational stability, and interaction with biological targets. acs.orgebi.ac.uk

The general progression of machine learning involves training on specific data, such as feature descriptors and corresponding labels, to optimize a predictive model. youtube.com In the context of deep learning, which utilizes neural networks, this can involve more complex, layered data processing to uncover intricate patterns, a method that could be applied to the complex datasets generated in indanylglycine research. youtube.com

Sustainable and Green Chemistry Approaches for Indanylglycine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. mdpi.comnih.gov Future research on this compound will likely focus on developing more sustainable and eco-friendly synthetic methodologies.

Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Green chemistry approaches aim to replace these with more benign alternatives. rasayanjournal.co.in For the synthesis of indanylglycine, this could involve the use of:

Greener Solvents: Replacing conventional organic solvents with water, supercritical fluids, or ionic liquids. orientjchem.org Ionic liquids, for example, are non-volatile and can often be recycled, reducing waste. orientjchem.org

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as biocatalysts (enzymes) or metal catalysts, to improve atom economy and reduce energy consumption. mdpi.com Enzymatic synthesis, for instance, can offer high stereoselectivity under mild reaction conditions. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products with shorter reaction times compared to conventional heating. mdpi.comrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies product purification. mdpi.com

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, is another key aspect of green chemistry that could be applied to indanylglycine synthesis. rasayanjournal.co.in This approach reduces the need for intermediate purification steps, saving time, energy, and materials. rasayanjournal.co.inbeilstein-journals.org Research into the synthesis of related compounds, such as bis(indolyl)methanes, has already demonstrated the successful application of green chemistry principles like the use of recyclable ionic liquids and solvent-free conditions. orientjchem.orgbeilstein-journals.org

Potential for Novel Indanylglycine-Based Chiral Materials and Recognition Systems

The rigid, chiral structure of indanylglycine makes it an attractive building block for the development of novel chiral materials and recognition systems. These materials have potential applications in areas such as enantioselective separations, catalysis, and sensing.

The incorporation of indanylglycine into polymers or solid supports can create chiral stationary phases for chromatography. These materials could be used for the analytical or preparative separation of enantiomers, a critical process in the pharmaceutical industry. The specific stereochemistry and bulky indanyl group can provide unique selectivity for certain classes of chiral molecules.

In the realm of molecular recognition, peptides and other molecules containing indanylglycine can be designed to selectively bind to other chiral molecules. googleapis.com This has been explored in the context of peptide analogs designed to interact with biological targets like bacterial lipopolysaccharides. nih.gov The defined three-dimensional structure of indanylglycine can contribute to the formation of specific binding pockets, enabling recognition based on shape and chirality.

Furthermore, indanylglycine could be used in the development of chiral sensors. For example, a surface functionalized with indanylglycine derivatives might exhibit a measurable change (e.g., optical or electrical) upon binding to a specific enantiomer of a target analyte. Research into the stereoselective synthesis of amino acid derivatives has been a focus, with methods like the Ugi multicomponent reaction being employed with chiral auxiliaries to achieve high diastereoselectivity. acs.org

Application AreaPotential Role of IndanylglycineKey Structural Feature
Chiral Chromatography Component of chiral stationary phasesRigid, stereodefined structure
Enantioselective Catalysis Chiral ligand for metal catalystsDefined three-dimensional orientation
Molecular Sensing Recognition element in chiral sensorsSpecific binding interactions
Biomaterial Design Inducing specific secondary structures in peptidesBulky indanyl side chain

Advanced Analytical Methodologies for Trace-Level Detection and Characterization

The ability to detect and quantify this compound and its derivatives at trace levels is crucial for pharmacokinetic studies, metabolite identification, and quality control. Future research will likely focus on the development and application of more sensitive and selective analytical techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are standard techniques for the analysis of amino acids. For trace-level detection of indanylglycine, advancements in these areas will be key. This includes the use of highly sensitive mass spectrometers and the development of optimized derivatization methods to enhance the volatility or ionization efficiency of the analyte.

Capillary electrophoresis (CE) and its variant, micellar electrokinetic chromatography (MEKC), offer high separation efficiency and require only small sample volumes, making them suitable for analyzing biological samples where the analyte concentration may be low. researchgate.net MEKC, for instance, has been successfully used for the simultaneous measurement of different drug compounds. researchgate.net

For the detection of indanylglycine in complex matrices like plasma or tissue samples, robust sample preparation techniques are essential to remove interfering substances. researchgate.net This may involve solid-phase extraction (SPE) or liquid-liquid extraction. The development of methods for trace-level amino acid analysis often has to contend with interference from derivatization reagents, necessitating strategies to reduce this chemical background. dss.go.th

Advanced detection methods that could be applied to indanylglycine include:

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and structural information, aiding in the unambiguous identification of the analyte.

High-Resolution Mass Spectrometry (HRMS): Allows for accurate mass measurements, which can help in determining the elemental composition of indanylglycine and its metabolites. scispace.com

Chiral Chromatography coupled with MS: Enables the separation and quantification of the individual enantiomers of indanylglycine.

The development of fluorescently labeled indanylglycine derivatives could also facilitate highly sensitive detection in various applications, including their use in activity-based probes (ABPs) for detecting specific enzymes in biological systems. mdpi.comnih.gov

Analytical TechniqueApplication for IndanylglycineAdvantage
LC-MS/MS Quantification in biological fluidsHigh sensitivity and selectivity
GC-MS Analysis of volatile derivativesEstablished and robust method
MEKC Separation from complex mixturesHigh separation efficiency, low sample volume
HRMS Metabolite identificationAccurate mass determination

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing DL-2-Indanylglycine in synthetic chemistry research?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. X-ray crystallography can resolve stereochemical ambiguities if racemic mixtures are synthesized. Document protocols using standardized formats for reproducibility, including solvent systems and instrument calibration details .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 60% RH) conditions. Monitor degradation via HPLC at fixed intervals (e.g., 0, 1, 3, 6 months). Include a negative control (lyophilized sample) and validate results with triplicate assays. Statistical analysis (e.g., ANOVA) should quantify significant degradation trends .

Q. What biochemical assays are suitable for evaluating this compound's role as a potential enzyme inhibitor?

  • Methodological Answer : Use in vitro enzyme activity assays (e.g., spectrophotometric or fluorometric methods) with purified target enzymes (e.g., aminotransferases). Include dose-response curves to calculate IC₅₀ values and assess competitive/non-competitive inhibition via Lineweaver-Burk plots. Normalize results to positive/negative controls and validate with kinetic repeat experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition profiles of this compound across studies?

  • Methodological Answer : Perform a systematic review to identify methodological variables (e.g., enzyme source, assay pH, substrate concentration). Conduct meta-analysis using standardized effect sizes (e.g., Hedge’s g) to quantify heterogeneity. Experimental replication under harmonized conditions (e.g., ISO guidelines) can isolate confounding factors. Address publication bias via funnel plots .

Q. What computational strategies are effective for modeling this compound's interaction with biological targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate in silico results with mutagenesis studies targeting predicted binding residues. Use cheminformatics tools (e.g., QSAR) to correlate structural features with activity .

Q. How should mechanistic studies be designed to elucidate this compound's metabolic pathways?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic fate in cell cultures or model organisms. Pair with LC-MS/MS for metabolite identification. Knockout models (e.g., CRISPR-Cas9) can validate enzyme-specific pathways. Integrate multi-omics data (transcriptomics, proteomics) to map regulatory networks .

Q. What strategies mitigate reproducibility challenges in synthesizing this compound derivatives?

  • Methodological Answer : Adopt factorial experimental design (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use robotic liquid handlers for precise reagent dispensing. Share raw data and step-by-step protocols via open-access repositories (e.g., Zenodo) to enable independent verification .

Methodological Resources

  • Data Collection : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Conflict Resolution : Apply Bradford Hill criteria to assess causality in contradictory findings .
  • Reporting : Adhere to CHEMRICH guidelines for chemical reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.